![molecular formula C10H12N4 B1606002 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine CAS No. 52943-88-1](/img/structure/B1606002.png)
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine
Overview
Description
3-Methyl-1-phenyl-1H-pyrazole is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . The structures of the synthesized compounds were characterized on the basis of elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C10H12N4/c1-7-9 (11)10 (12)14 (13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 .Chemical Reactions Analysis
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine can undergo condensation reactions to form various derivatives . For instance, 3-Methyl-1-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-pyrazol-5(4H)-ones were prepared by the condensation reaction of different 3-formyl-2-phenylindole derivatives and 3-methyl-1-phenyl-2-pyrazoline-5-one .Physical And Chemical Properties Analysis
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine has a molecular weight of 188.23 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
“3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine” is used in the chemical industry for various synthesis processes . It’s used in the production of other complex compounds and can be customized for specific research needs .
Pharmaceutical Applications
This compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Biological Research
In biological research, this compound is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This reaction is carried out at a temperature of 90-100°C with reagent phosphorus oxychloride .
Antileishmanial and Antimalarial Evaluation
The compound is also used in the synthesis of hydrazine-coupled pyrazole derivatives . These derivatives are being studied for their potential effects on the solubility and interactions of target compounds with biological macromolecules .
Chemical Manufacturing
“3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine” is also used in bulk manufacturing, sourcing, and procurement in the chemical industry .
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds and the study of chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . In vivo, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine. For instance, the compound’s boiling point is 371.5°C at 760 mmHg , suggesting that it is stable under normal conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVCLRZBHIRDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357952 | |
Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine | |
CAS RN |
52943-88-1 | |
Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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